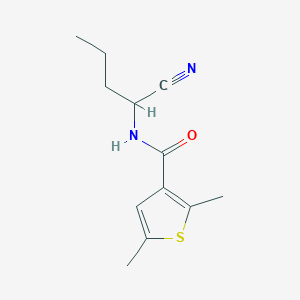

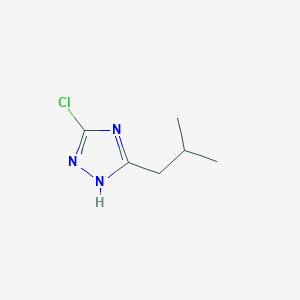

![molecular formula C18H14N2OS B2509344 4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 851130-46-6](/img/structure/B2509344.png)

4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuro[3,2-d]pyrimidine derivatives are a class of compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities, including antibacterial, anti-inflammatory, anticancer properties, and their potential to inhibit platelet aggregation and enhance long-term memory . The molecular structure of these derivatives often features a planar benzofuro[3,2-d]pyrimidinone unit, which can influence the compound's interaction with biological targets .

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidine derivatives and related heterocyclic compounds typically involves multi-step reactions that may include the formation of key intermediates. For instance, the synthesis of 3-substituted-4-phenyl-2-thioxo-benzo[4,5]thieno[2,3-d]pyrimidines was achieved through reactions between 3-benzoyl-2-isothiocyanato-4,5,6,7-tetrahydrobenzo[b]thiophene and hydrazine or primary amines . Similarly, novel substituted phenyl-1,5-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimido[4,5-d]pyrimidine derivatives were synthesized using a one-pot reaction involving 2-aminobenzothiazole, barbituric/thiobarbituric acid, and substituted benzaldehydes .

Molecular Structure Analysis

The molecular structure of benzofuro[3,2-d]pyrimidine derivatives is characterized by a planar fused ring system, which can significantly influence the compound's electronic properties and biological activity. For example, the title compound in one study was found to have a planar 1-benzofuro[3,2-d]pyrimidinone unit with an attached phenyl ring forming a dihedral angle with the fused ring system . The molecular geometry and electronic properties of these compounds can be further investigated using techniques such as X-ray diffraction and density functional theory (DFT) calculations .

Chemical Reactions Analysis

The reactivity of benzofuro[3,2-d]pyrimidine derivatives can be explored through various chemical reactions. For instance, the reduction of 4-phenyl-2-thioxo-2,3,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives with sodium borohydride provides a method for synthesizing 3-substituted derivatives . Additionally, the reactivity of these compounds can be influenced by non-covalent interactions, such as hydrogen bonds and van der Waals interactions, which can be analyzed using techniques like reduced density gradient (RDG) function analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuro[3,2-d]pyrimidine derivatives are closely related to their molecular structure. For example, polyimides containing pyrimidine moieties exhibit excellent solubility in polar solvents, high glass transition temperatures, low moisture absorption, and outstanding mechanical properties . These properties are crucial for their potential application in materials science and pharmaceuticals. The thermal stability and mechanical strength of these compounds can be assessed using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Scientific Research Applications

Electroorganic Synthesis

Electroorganic synthesis offers a pathway to benzofuro[3,2-d]pyrimidine derivatives, highlighting the potential for creating complex organic molecules through electrochemical reactions. This method provides good yields and purity, underscoring the efficiency of electrochemical approaches in synthesizing heterocyclic compounds (Nematollahi & Goodarzi, 2002).

Catalyst-Free Synthesis

A catalyst-free synthesis approach for creating diverse substituted benzofuro[3,2-d]pyrimidine derivatives has been developed. This method is straightforward, highly efficient, and environmentally friendly, offering excellent yields without the need for column chromatographic purification (Brahmachari & Nayek, 2017).

Nonlinear Optical Properties

The study of thiopyrimidine derivatives reveals significant nonlinear optical (NLO) properties, making them promising for optoelectronic applications. The analysis combines density functional theory (DFT) and time-dependent DFT (TDDFT) to explore the electronic and photophysical properties of these molecules (Hussain et al., 2020).

Antimicrobial and Antihypertensive Activities

Thiazolo[3,2-a]pyrimidine derivatives exhibit antimicrobial activities against bacteria and fungi, showcasing the potential of these compounds in medical applications (Bansal et al., 2011). Additionally, dihydropyrimidines have been studied for their antihypertensive properties, indicating a broad spectrum of biological activities associated with pyrimidine derivatives (Rana et al., 2004).

Synthesis and Characterization for AIDS Chemotherapy

The synthesis of pyrazole- and pyrimidine-based dihydropyrimidine-2(1H)-thione derivatives has potential applications in AIDS chemotherapy. These compounds are synthesized in a cost-effective manner and present a strong candidate for further biological activity studies (Ajani et al., 2019).

Bioactivity and Pharmaceutical Importance

Benzofuro[3,2-d]pyrimidine derivatives play a crucial role in the synthesis of pharmaceuticals due to their antibiosis, anti-inflammatory, anticancer properties, and their ability to inhibit platelet aggregation and enhance long-term memory. This highlights the compound's significance in drug discovery and development (Xu Wei-ming, 2010).

Future Directions

The future directions for research on 4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the diverse biological activities demonstrated by pyrimidines, there is potential for the development of more potent and efficacious drugs with pyrimidine scaffold .

properties

IUPAC Name |

4-(1-phenylethylsulfanyl)-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS/c1-12(13-7-3-2-4-8-13)22-18-17-16(19-11-20-18)14-9-5-6-10-15(14)21-17/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKRSSPWIUIXIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

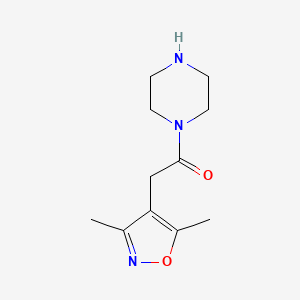

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)

![2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2509273.png)

![methyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2509277.png)

![6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/no-structure.png)

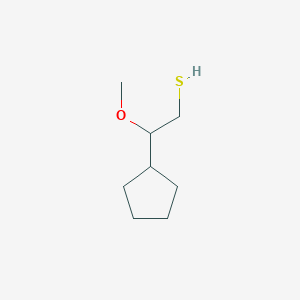

![N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2509282.png)

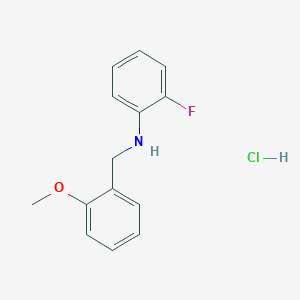

![5-Bromo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2509283.png)